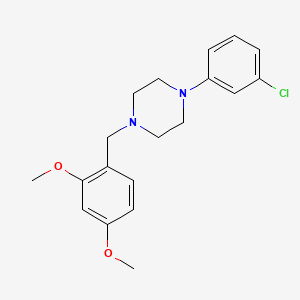
N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea, also known as BBT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBT is a thiourea derivative that possesses a unique chemical structure, which makes it an attractive candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea has also been shown to reduce inflammation and oxidative stress in various animal models of disease. Additionally, N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea has been shown to improve cognitive function and memory retention in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea possesses several advantages and limitations for lab experiments. One advantage is its high solubility in organic solvents, which allows for easy preparation of stock solutions. Another advantage is its potent anti-inflammatory and anti-tumor properties, which make it an attractive candidate for various biomedical applications. However, one limitation of N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea is its potential toxicity, which requires careful consideration when designing experiments.
Future Directions
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea. One direction is the development of N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea-based therapeutics for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is the study of the mechanism of action of N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea, which will help to elucidate its potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the optimization of N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea's pharmacokinetic properties will be important for the successful translation of N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea-based therapeutics into clinical practice.
In conclusion, N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea is a synthetic compound that possesses unique chemical properties and has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea will be important for the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea involves the reaction between 2-biphenylisothiocyanate and 1,3-benzodioxole-5-amine under appropriate reaction conditions. The reaction yields a white crystalline powder that is highly soluble in organic solvents such as chloroform and methanol. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectroscopy.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to possess potent anti-inflammatory, anti-tumor, and anti-viral properties. N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea has also been studied for its potential use as a diagnostic tool for cancer and other diseases. Additionally, N-1,3-benzodioxol-5-yl-N'-2-biphenylylthiourea has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-phenylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c25-20(21-15-10-11-18-19(12-15)24-13-23-18)22-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRPRAXGEUBIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-biphenyl-2-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)


![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)
![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)

![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)


![3-(4-chlorophenyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5740499.png)